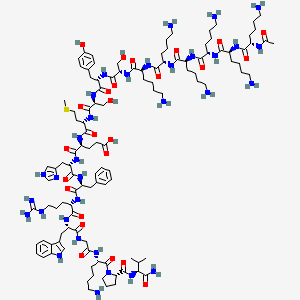
m-PEG6-(CH2)8-phosphonic acid
Descripción general
Descripción
m-PEG6-(CH2)8-phosphonic acid: is a compound that features a polyethylene glycol (PEG) chain with six ethylene glycol units, an octyl chain, and a phosphonic acid group. The hydrophilic PEG linker increases the water solubility properties of the compound, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One common method for preparing phosphonic acids is the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis
Direct Methods Using Phosphorous Acid: Another approach involves using phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond
Industrial Production Methods: Industrial production of m-PEG6-(CH2)8-phosphonic acid typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and consistency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: m-PEG6-(CH2)8-phosphonic acid can undergo oxidation reactions, particularly at the phosphonic acid group.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Phosphonic acid derivatives with higher oxidation states.
Substitution Products: Modified PEG linkers with different functional groups attached to the phosphonic acid moiety
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Employed in the functionalization of surfaces to improve biocompatibility and reduce non-specific binding in biological assays .
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of m-PEG6-(CH2)8-phosphonic acid primarily involves its ability to increase solubility and stability of compounds. The PEG chain forms hydrogen bonds with water molecules, enhancing solubility, while the phosphonic acid group can interact with various molecular targets, including metal ions and biological molecules, to improve stability and functionality .
Comparación Con Compuestos Similares
m-PEG6-(CH2)8-phosphonic acid ethyl ester: Similar structure but with an ethyl ester group instead of a free phosphonic acid group.
m-PEG6-(CH2)6-phosphonic acid: Similar compound with a shorter alkyl chain.
Uniqueness: this compound is unique due to its specific combination of a PEG linker, an octyl chain, and a phosphonic acid group, which provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Propiedades
IUPAC Name |
8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDSZBBOIYSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)



